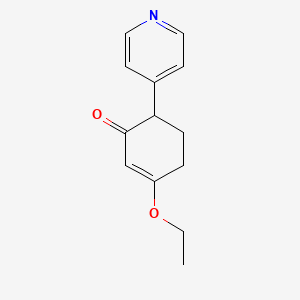
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It features a cyclohexenone ring substituted with an ethoxy group at the 3-position and a pyridinyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate precursors, followed by dehydration.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the cyclohexenone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone or cyclohexanol derivative.
Substitution: The ethoxy and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and pyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-enone: A simpler analog without the ethoxy and pyridinyl groups.
3-Ethoxycyclohex-2-enone: Lacks the pyridinyl group.
6-(Pyridin-4-yl)cyclohex-2-enone: Lacks the ethoxy group.
Uniqueness
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one is unique due to the presence of both the ethoxy and pyridinyl groups, which confer specific chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113050-07-0 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.268 |
Nom IUPAC |
3-ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c1-2-16-11-3-4-12(13(15)9-11)10-5-7-14-8-6-10/h5-9,12H,2-4H2,1H3 |
Clé InChI |
VCZKOXKYADBRFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(CC1)C2=CC=NC=C2 |
Synonymes |
2-Cyclohexen-1-one,3-ethoxy-6-(4-pyridinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















